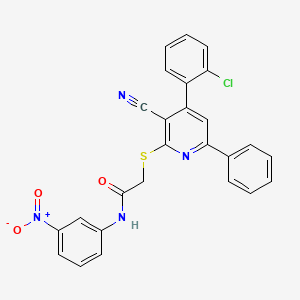

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Description

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 2-chlorophenyl group at position 4, a cyano group at position 3, and a phenyl group at position 4. The thioether linkage at position 2 connects the pyridine ring to an acetamide moiety, which is further substituted with a 3-nitrophenyl group. Its structural complexity arises from the integration of electron-withdrawing groups (e.g., nitro, cyano, chloro) and aromatic systems, which influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C26H17ClN4O3S |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C26H17ClN4O3S/c27-23-12-5-4-11-20(23)21-14-24(17-7-2-1-3-8-17)30-26(22(21)15-28)35-16-25(32)29-18-9-6-10-19(13-18)31(33)34/h1-14H,16H2,(H,29,32) |

InChI Key |

LHYJPDCQUGNFAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization with the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyridine ring and the acetamide moiety. Below is a detailed comparison based on available evidence:

Structural Analogs and Substituent Effects

Key Observations :

Replacement of the nitro group with ethoxy-methoxy substituents (as in the third analog) increases hydrophobicity, which may improve membrane permeability in biological systems .

Synthetic Yields and Accessibility: The 4-chlorophenyl analog (CAS 332128-35-5) is synthesized in multi-gram quantities with ≥95% purity, suggesting robust scalability . reports an 85% yield for a structurally related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, highlighting the efficiency of thioacetamide coupling reactions under reflux conditions .

Applications in Drug Discovery: The target compound and its analogs are marketed as building blocks for combinatorial libraries, emphasizing their role in high-throughput screening . The 4-nitrophenyl variant (third entry) is explicitly noted for its compatibility with lead optimization workflows due to its high purity .

Physicochemical and Pharmacological Data Gaps

While structural and synthetic data are available for these compounds, evidence lacks direct comparisons of pharmacological activity (e.g., enzyme inhibition, cytotoxicity) or detailed physicochemical properties (e.g., solubility, logP). Further studies are needed to correlate substituent effects with bioactivity.

Biological Activity

The compound 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 514.98 g/mol. The structure features a pyridine ring, a thioether linkage, and nitrophenyl substituents, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H19ClN4O3S |

| Molecular Weight | 514.98 g/mol |

| CAS Number | 332163-97-0 |

| Purity | >95% (HPLC) |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing multiple pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the anticancer properties by inducing apoptosis through the activation of specific signaling pathways.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Enzyme Inhibition : Initial findings suggest that this compound may act as an inhibitor of certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth and proliferation.

The mechanisms by which 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide exerts its biological effects are still under investigation. However, several hypotheses include:

- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Testing

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.